molecular formula C10H18N2O4 B163844 (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid CAS No. 132622-98-1

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid

Cat. No.: B163844
CAS No.: 132622-98-1
M. Wt: 230.26 g/mol
InChI Key: WDWRIVZIPSHUOR-RNFRBKRXSA-N
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Description

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a carboxylic acid functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid typically involves the protection of the amino group of 4-aminopyrrolidine with a Boc group, followed by the introduction of the carboxylic acid functionality. One common method involves the reaction of 4-aminopyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then subjected to carboxylation using carbon dioxide or a suitable carboxylating agent under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde under suitable conditions.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, and substituted pyrrolidines. These derivatives can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other functional sites. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is unique due to the presence of the Boc protecting group, which enhances its stability and allows for selective functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .

Properties

IUPAC Name

(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWRIVZIPSHUOR-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564612
Record name (4R)-4-Amino-1-(tert-butoxycarbonyl)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132622-98-1
Record name (4R)-4-Amino-1-(tert-butoxycarbonyl)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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